molecular formula C9H11F2NO B13046859 (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL

Cat. No.: B13046859
M. Wt: 187.19 g/mol
InChI Key: BKMCHPFXUMNRLJ-MLUIRONXSA-N
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Description

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the desired product. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study the effects of chiral molecules on biological systems. It serves as a model compound for understanding the interactions between chiral drugs and their biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the difluorophenyl group enhances its binding affinity. This compound can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: This is the enantiomer of the compound and has different biological activities.

    (1S,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: This compound has a similar structure but with chlorine atoms instead of fluorine atoms.

    (1S,2R)-1-Amino-1-(3,4-difluorophenyl)butan-2-OL: This compound has an additional carbon atom in the alkyl chain.

Uniqueness

The uniqueness of (1S,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL lies in its specific stereochemistry and the presence of fluorine atoms. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(3,4-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11F2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9-/m1/s1

InChI Key

BKMCHPFXUMNRLJ-MLUIRONXSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)F)F)N)O

Canonical SMILES

CC(C(C1=CC(=C(C=C1)F)F)N)O

Origin of Product

United States

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